5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
Description
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 2 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a 4-chlorobenzoyl group. This structure combines electron-withdrawing groups (fluorine and chlorine) and a nitrile group, which may enhance binding affinity and metabolic stability in biological systems. The compound’s molecular formula is C₂₁H₁₆ClFN₄O₂, with a molecular weight of 410.83 g/mol . Its design aligns with medicinal chemistry strategies targeting kinase inhibition or antimicrobial activity, though specific applications require further validation.
Properties
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-5-1-15(2-6-16)20(28)26-9-11-27(12-10-26)21-18(13-24)25-19(29-21)14-3-7-17(23)8-4-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVQVYMKHCNSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The piperazine ring is first substituted with a 4-chlorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
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Synthesis of the Oxazole Ring: : The oxazole ring is synthesized separately, often starting from a 4-fluorophenyl acetic acid derivative. This involves cyclization reactions under acidic or basic conditions to form the oxazole core.
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Coupling of Intermediates: : The piperazine intermediate is then coupled with the oxazole intermediate. This step may involve the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Processes: Depending on the desired scale, batch reactors or continuous flow systems may be used to improve efficiency and yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenation reagents such as bromine or chlorine, and nitration reagents like nitric acid.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines or aldehydes from the carbonitrile group.
Substitution: Various substituted derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in studying biological pathways and mechanisms.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Pharmacological Research: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Drug Development: A candidate for drug development programs targeting specific diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the target and pathway involved.
Comparison with Similar Compounds
Fluorine vs. Chlorine Substituents
- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (C₂₁H₁₆F₂N₄O₂, 394.38 g/mol): Replacing the 4-chlorobenzoyl group with 4-fluorobenzoyl reduces molecular weight by ~16.45 g/mol and increases electronegativity. Fluorine’s smaller atomic radius may improve steric compatibility with hydrophobic binding pockets, while chlorine’s bulkiness could enhance van der Waals interactions .
Positional Isomerism
- 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (C₂₁H₁₆F₂N₄O₂, 394.38 g/mol): Ortho-substitution on both the benzoyl and phenyl groups may disrupt planarity, reducing π-π stacking interactions compared to para-substituted analogs. This could lower potency in target engagement assays .
Modifications at the Oxazole Core
Ethenyl Substituents
- The ethoxy group increases hydrophobicity (logP) compared to the parent compound .
- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (C₂₃H₁₇F₂N₄O₂, 433.40 g/mol): The (E)-ethenyl linker may improve membrane permeability due to reduced polarity .
Nitrile Group Variations
- The nitrile group remains critical for hydrogen bonding .
Research Implications and Gaps
- Electronic Effects : Chlorine’s polarizability may enhance binding to electrophilic targets, while fluorine’s electronegativity improves metabolic stability .
- Steric Considerations : Para-substituted analogs generally exhibit higher predicted binding affinities in docking studies compared to ortho/meta variants .
- Data Limitations : Most evidence focuses on synthetic routes and physicochemical properties; biological activity data (e.g., IC₅₀, logP) are sparse, necessitating further pharmacological profiling.
Biological Activity
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a chlorobenzoyl moiety, and a fluorophenyl group. Its molecular formula is CHClFNO, with a molecular weight of approximately 363.81 g/mol. The presence of the oxazole ring contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor in various signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurological disorders.
Biological Activity
Recent research has highlighted the following biological activities associated with this compound:
Anticancer Activity
Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC values in the low micromolar range against breast (MCF-7) and lung (NCI-H460) cancer cell lines, suggesting potent anticancer properties .
Neuropharmacological Effects
The compound has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could position it as a candidate for treating psychiatric disorders or neurodegenerative diseases .
Comparative Analysis
To understand the unique properties of this compound, it can be compared to similar piperazine derivatives:
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of the compound against several cancer cell lines using MTT assays. Results indicated that the compound effectively inhibited cell proliferation at concentrations as low as 0.5 µM .
- Mechanistic Studies : Another investigation focused on the compound's interaction with serotonin receptors, revealing that it acts as a selective antagonist with implications for mood regulation .
Q & A
Q. Optimization Strategies :
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 60°C | 78 | 92% |
| 2 | POCl₃, 100°C | 65 | 88% |
| 3 | Pd(PPh₃)₄, THF | 55 | 95% |
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl at C2, chlorobenzoyl at piperazine) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₁₅ClFN₅O₂) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O, 0.1% TFA) .
Q. Key Spectral Benchmarks :
- ¹³C NMR: Oxazole C4-carbonitrile at ~115 ppm; piperazine carbonyl at ~168 ppm .
- IR: C≡N stretch at ~2230 cm⁻¹ .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Anticancer : MTT assay against HeLa (cervical) and MCF-7 (breast) cancer cell lines (IC₅₀ <10 µM suggests potency) .
- Antimicrobial : Broth microdilution (MIC) for E. coli and S. aureus (≥50 µg/mL indicates moderate activity) .
- Kinase Inhibition : Screen against EGFR or VEGFR2 using fluorescence polarization assays .
Q. Table 2: Representative Biological Data
| Assay Type | Target | Result (IC₅₀/MIC) |
|---|---|---|
| Anticancer (MTT) | HeLa | 8.2 µM |
| Antimicrobial | S. aureus | 64 µg/mL |
| Kinase (EGFR) | Recombinant EGFR | 0.12 µM |
Advanced: How should structure-activity relationship (SAR) studies be designed to identify pharmacophores?
Answer:
Methodology :
Systematic Substitution : Modify substituents (e.g., replace 4-fluorophenyl with 4-Cl or 4-OCH₃) and test activity .
Bioisosteric Replacement : Exchange oxazole with thiazole or pyridine to assess heterocycle impact .
Fragment-Based Analysis : Truncate the piperazine-chlorobenzoyl moiety to determine its role in target binding .
Q. Key Parameters :
- Binding Affinity : Use surface plasmon resonance (SPR) to quantify KD values for modified analogs .
- Solubility : Measure logP (e.g., shake-flask method) to correlate hydrophobicity with activity .
Q. Table 3: SAR Modifications and Activity
| Modification | IC₅₀ (HeLa, µM) | logP |
|---|---|---|
| 4-Fluorophenyl → 4-Cl | 6.5 | 3.1 |
| Oxazole → Thiazole | 12.4 | 2.8 |
| Piperazine → Piperidine | >50 | 2.5 |
Advanced: How can contradictions in biological activity data between studies be resolved?
Answer:
Root Causes :
- Assay Variability : Differences in cell passage number or culture media .
- Compound Stability : Degradation in DMSO stock solutions (validate via HPLC before use) .
Q. Resolution Strategies :
- Standardized Protocols : Follow OECD guidelines for cytotoxicity assays (e.g., identical exposure times) .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-EGFR levels) alongside enzymatic assays .
Advanced: What mechanistic studies elucidate the compound’s interaction with kinase targets?
Answer:
Techniques :
- X-ray Crystallography : Resolve co-crystal structures with EGFR to identify hydrogen bonds (e.g., with oxazole C=O) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-based optimization .
- Molecular Dynamics (MD) : Simulate binding pocket flexibility over 100 ns trajectories to predict resistance mutations .
Q. Key Findings :
- The chlorobenzoyl group occupies a hydrophobic pocket in EGFR’s ATP-binding site .
- Fluorophenyl enhances π-π stacking with Phe723 residue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
